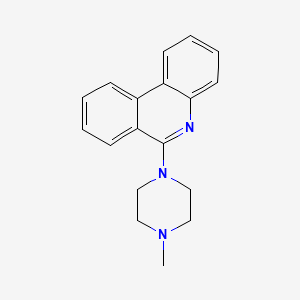

6-(4-Methylpiperazin-1-yl)phenanthridine

Description

Significance of Phenanthridine (B189435) Derivatives in Drug Discovery

Phenanthridine is a nitrogen-containing heterocyclic compound whose rigid, planar structure is a key feature in many biologically active molecules. numberanalytics.compharmaerudition.org This structural characteristic allows phenanthridine derivatives to intercalate with DNA, a mechanism that underpins their investigation as potential therapeutic agents. beilstein-journals.org The phenanthridine scaffold is a crucial motif found in numerous natural alkaloids known for a wide spectrum of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory effects. pharmaerudition.orgnih.gov

Because of their ability to interact with DNA and inhibit cell proliferation, these derivatives have been particularly explored for their applications in cancer therapy. numberanalytics.comtitech.ac.jp Natural benzo[c]phenanthridine (B1199836) alkaloids, such as sanguinarine (B192314) and chelerythrine, are well-studied examples that demonstrate significant antitumor properties. pharmaerudition.orgnih.gov The proven biological relevance of this scaffold has spurred considerable research into the synthesis of new phenanthridine derivatives to explore their therapeutic potential further. researchgate.net

Role of Piperazine (B1678402) Moieties in Pharmaceutical Agents

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, appearing frequently in the structure of approved drugs across various therapeutic areas. tandfonline.comnih.gov The widespread use of the piperazine moiety is due to its unique ability to modulate the physicochemical properties of a drug candidate. tandfonline.comnih.gov

The two nitrogen atoms in the ring can be modified to fine-tune properties such as solubility, basicity, and lipophilicity. nih.gov These modifications often lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govscilit.com By improving a molecule's water solubility and oral bioavailability, the piperazine moiety helps transform a biologically active compound into a viable drug candidate. nih.gov Furthermore, this versatile scaffold can act as a linker to connect different pharmacophores or to correctly orient functional groups for optimal interaction with biological targets. tandfonline.comnih.gov Its derivatives have been investigated for a vast range of activities, including anticancer, antibacterial, antiviral, and antimalarial properties. ingentaconnect.comnbinno.com

Overview of 6-(4-Methylpiperazin-1-yl)phenanthridine as a Promising Scaffold

The compound this compound is a hybrid molecule that strategically combines the biologically active phenanthridine core with the pharmacokinetically favorable 4-methylpiperazine side chain. This design aims to harness the therapeutic potential of phenanthridine while enhancing its drug-like properties.

Research into a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives has identified significant potential in the area of infectious diseases. Specifically, these compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.gov

In a key study, several analogues of this compound demonstrated potent anti-tubercular activity. nih.gov The research highlighted that the nature of the substituent at the 4-position of the piperazine ring plays a crucial role in determining the compound's efficacy. nih.gov Certain derivatives exhibited excellent activity, with Minimum Inhibitory Concentration (MIC) values as low as 1.56 μg/mL. nih.gov The selectivity index for the most active compounds was found to be greater than 25, indicating a favorable profile for potential drug development. nih.gov These findings underscore the promise of the this compound scaffold as a basis for developing new anti-tubercular agents.

Table 1: Anti-tubercular Activity of Selected 6-(4-substitutedpiperazin-1-yl)phenanthridine Analogs This table summarizes research findings on the in vitro activity of synthesized compounds against Mycobacterium tuberculosis H37Rv.

| Compound ID | Substituent at Piperazine N-4 Position | MIC (μg/mL) |

| 5e | 4-fluorobenzyl | 1.56 |

| 5j | 3-methylbenzyl | 1.56 |

| 5k | 4-methylbenzyl | 1.56 |

| 5a | methyl | 3.12 |

| 5d | benzyl (B1604629) | 3.12 |

| 5f | 4-chlorobenzyl | 3.12 |

| 5g | 4-methoxybenzyl | 3.12 |

| 5i | 2-methylbenzyl | 3.12 |

| 5b | ethyl | 6.25 |

| 5c | propyl | 6.25 |

Source: Data extracted from research on the synthesis and anti-tubercular activity of phenanthridine analogues. nih.gov

Structure

3D Structure

Properties

CAS No. |

23441-13-6 |

|---|---|

Molecular Formula |

C18H19N3 |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)phenanthridine |

InChI |

InChI=1S/C18H19N3/c1-20-10-12-21(13-11-20)18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19-18/h2-9H,10-13H2,1H3 |

InChI Key |

ZVJIBTNUNUXAIO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for 6 4 Methylpiperazin 1 Yl Phenanthridine and Its Analogues

Strategies for Phenanthridine (B189435) Core Synthesis

The construction of the tricyclic phenanthridine framework is a key challenge that has been addressed through a variety of modern synthetic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Annulation Approaches

Palladium catalysis has become a cornerstone in the synthesis of phenanthridine and its derivatives, particularly phenanthridin-6(5H)-ones. bohrium.com These methods often involve the formation of key C-C and C-N bonds in a single transformative step. One prominent strategy is the palladium-catalyzed annulation of arynes by substituted o-halobenzamides, which provides access to N-substituted phenanthridinones in good yields. nih.gov This approach is valued for its ability to tolerate a variety of functional groups under relatively mild conditions. nih.gov

Another powerful palladium-catalyzed method is the decarboxylative annulation of 2-iodobenzimines with 2-halobenzoic acids. nih.govrug.nl Density functional theory (DFT) calculations have shed light on the mechanism, suggesting that the reaction proceeds via a Pd(II) transmetalation pathway rather than an oxidative Pd(IV) pathway. nih.govrug.nl The choice of base, such as cesium carbonate (Cs₂CO₃), has been shown to be crucial for the rate-determining C-H bond activation step. rug.nl The optimization of these reactions often involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., PPh₃, Xantphos) to achieve high yields. bohrium.com

Table 1: Comparison of Palladium-Catalyzed Annulation Methods for Phenanthridine Core Synthesis

| Method | Key Reactants | Catalyst System | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Annulation of Arynes | o-Halobenzamides and Aryne Precursors | Palladium catalyst | Simultaneous C-C and C-N bond formation | nih.gov |

| Decarboxylative Annulation | 2-Iodobenzimines and 2-Halobenzoic Acids | Pd(OAc)₂ / PPh₃ | Proceeds via a Pd(II) transmetalation pathway | nih.govrug.nl |

| Aryl-Aryl Coupling/Deamidation | 2-Bromophenylbenzamides | Palladium catalyst | Intramolecular coupling followed by deamidation | bohrium.com |

C-H Activation and Cyclization Reactions

Direct C-H activation has emerged as an atom-economical and efficient strategy for synthesizing phenanthridines. nih.gov Palladium-catalyzed intramolecular C-H activation/C-C bond formation is a straightforward approach that has been successfully employed. researchgate.net This method avoids the need for pre-functionalized starting materials, a significant advantage in streamlining synthetic sequences. bohrium.com

Rhodium(III) catalysts have also been utilized in one-pot syntheses involving C-H activation. For instance, the reaction of 7-azabenzonorbornadienes with aryl nitrones, where the nitrone acts as a traceless directing group, provides rapid access to benzo[c]phenanthridine (B1199836) analogues. mdpi.com These reactions highlight the power of transition-metal catalysis to construct complex heterocyclic systems in an atom-economical fashion. nih.govmdpi.com

Radical Addition Cyclization

Radical-mediated reactions offer a complementary approach to the synthesis of phenanthridines, often proceeding under mild conditions. wikipedia.orgnih.gov A common strategy involves the radical cascade reaction of biphenyl (B1667301) isocyanides. researchgate.net These reactions can be initiated by various means, including the use of radical initiators like AIBN, or through photoredox catalysis. bohrium.comresearchgate.net

Visible light-mediated radical addition cascade cyclization (RACC) of aryl isocyanides with tricarbonyl compounds, using a ruthenium photocatalyst, provides a rapid and acid/base-free method to access substituted phenanthridines. wikipedia.orgnih.gov This protocol avoids pre-functionalized carbonyl precursors and demonstrates good functional group tolerance. wikipedia.org Microwave-assisted radical insertion/cyclization of biphenyl isocyanides has also been developed as a rapid synthetic approach, with mechanistic studies supporting a radical pathway. researchgate.netresearchgate.net The versatility of this approach is demonstrated by the use of various radical precursors, including organoboron reagents and compounds with a C(sp³)–H bond adjacent to a heteroatom. researchgate.net

Photochemical Catalysis Methods

Photochemical methods provide a powerful tool for the synthesis of phenanthridines, often enabling unique bond formations under mild conditions. libretexts.org An improved photochemical method involves the irradiation of N-(2-iodobenzyl)anilines, leading to the formation of a wide variety of phenanthridine derivatives in good to excellent yields (31-95%). This reaction is typically carried out in a Rayonet photochemical reactor using UV light (254 nm).

Another innovative photochemical approach involves the cyclization of readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes. libretexts.org Upon UV irradiation, these substrates undergo a homolytic cleavage of the N-O bond to form an iminyl radical, which then cyclizes to afford the phenanthridine core. libretexts.org This method has been successfully applied to the synthesis of the natural product trisphaeridine. libretexts.org Oxidative photocyclization of aromatic Schiff bases has also been investigated, requiring the presence of an acid and a radical scavenger like TEMPO to improve reaction rates and yields. researchgate.net

Table 2: Overview of Photochemical Methods for Phenanthridine Synthesis

| Starting Material | Key Transformation | Conditions | Yields | Reference |

|---|---|---|---|---|

| N-(2-iodobenzyl)anilines | Photochemical cyclization | UV irradiation (254 nm), anhydrous acetonitrile | 31-95% | |

| Biphenyl-2-carbaldehyde O-acetyl oximes | Iminyl radical cyclization | UV irradiation (450 W Hg lamp), t-BuOH | up to 54% | libretexts.org |

| Aromatic Schiff bases | Oxidative photocyclization | UV irradiation, in the presence of acid and TEMPO | Modest | researchgate.net |

One-Pot Synthesis Techniques

One-pot syntheses are highly desirable for their efficiency, reducing the need for intermediate purification steps and minimizing waste. Several one-pot methods for constructing the phenanthridine scaffold have been reported. An efficient approach involves the condensation of benzaldehyde, cyclohexanone, and ammonium (B1175870) acetate (B1210297) in a 2:1:1 mole ratio in an ethanolic solution. This reaction proceeds through an initial aldol (B89426) condensation followed by a cyclization process to yield octahydrophenanthridine derivatives.

Another example is the organocatalytic enantioselective aza-Michael-Michael-Michael/aldol cyclization quadruple-cascade reaction. This complex transformation, catalyzed by diphenylprolinol TMS ether, allows for the construction of fully substituted hexahydrophenanthridines with high diastereoselectivity and enantioselectivity. Furthermore, a visible-light-promoted one-pot synthesis of phenanthridine-6-carboxylates from 2-aminobiphenyls and α-bromoacetic acid has been developed, utilizing 9,10-phenanthrenedione as an organic photocatalyst.

Incorporation of Piperazine (B1678402) and Substituted Piperazine Moieties

Once the phenanthridine core is synthesized, the 4-methylpiperazine group is typically introduced at the 6-position. This is usually accomplished through nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halogen (e.g., chlorine), must be present at the 6-position of the phenanthridine ring. The nitrogen atom of 1-methylpiperazine (B117243) acts as the nucleophile, displacing the leaving group. The phenanthridine ring itself, being somewhat electron-deficient, facilitates this type of substitution. nih.gov

Alternatively, and more broadly applicable, is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used for the synthesis of N-arylpiperazines. nih.gov In this context, a 6-halophenanthridine (e.g., 6-bromophenanthridine (B168847) or 6-chlorophenanthridine) would be coupled with 1-methylpiperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of aryl halides and amines under milder conditions. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the final product, 6-(4-methylpiperazin-1-yl)phenanthridine. nih.gov

Table 3: Methods for Incorporating Piperazine Moieties onto Aromatic Rings

| Reaction | Key Reactants | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Aryl halide with electron-withdrawing groups, Piperazine | Base | Proceeds via a Meisenheimer complex; requires activated aryl halide | |

| Buchwald-Hartwig Amination | Aryl halide, Piperazine | Palladium catalyst, Phosphine ligand, Base | Broad substrate scope, tolerant of many functional groups | nih.govwikipedia.org |

Direct Substitution Reactions

Direct substitution reactions are a common method for introducing the piperazine group onto the phenanthridine core. This approach generally involves the reaction of a phenanthridine derivative bearing a suitable leaving group at the 6-position with N-methylpiperazine. A key precursor is often 6-chlorophenanthridine, which can be synthesized from phenanthridin-6(5H)-one.

The nucleophilic aromatic substitution reaction sees the nitrogen atom of the N-methylpiperazine ring act as a nucleophile, displacing the chloride ion from the phenanthridine core. This reaction is typically carried out in the presence of a base and a suitable solvent. Microwave-assisted synthesis has been shown to be an effective method for accelerating this type of reaction. nih.gov

| Precursor | Reagent | Conditions | Product | Ref |

| 6-Chlorophenanthridine | N-Methylpiperazine | Base, Solvent, Heat (Microwave) | This compound | nih.gov |

Amine Functionalization Strategies

Amine functionalization strategies focus on modifying the piperazine ring after it has been attached to the phenanthridine scaffold. This allows for the creation of a diverse library of analogues from a common intermediate, such as 6-(piperazin-1-yl)phenanthridine. This intermediate can be reacted with a variety of electrophiles to introduce different substituents at the 4-position of the piperazine ring.

For instance, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives can be synthesized by reacting 6-(piperazin-1-yl)phenanthridine with various alkyl halides, acyl chlorides, or other electrophilic reagents. nih.gov This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 1: Examples of Amine Functionalization Reactions

| Starting Material | Electrophile | Resulting Substituent |

|---|---|---|

| 6-(Piperazin-1-yl)phenanthridine | Methyl iodide | Methyl |

| 6-(Piperazin-1-yl)phenanthridine | Acetyl chloride | Acetyl |

Click Chemistry Approaches for Triazole-Phenanthridine-Piperazine Hybrids

Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This methodology has been effectively employed to create complex molecular hybrids incorporating the this compound scaffold. nih.govresearchgate.net The creation of these hybrids often aims to combine the structural features of different pharmacophores to generate new molecules with unique biological properties. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction. nih.govrsc.orgrsc.org It involves the reaction between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is known for its reliability, specificity, and tolerance of a wide variety of functional groups. dovepress.com

In the context of phenanthridine derivatives, this reaction is used to link the piperazine-phenanthridine core to other molecular fragments via a stable triazole linker. nih.govresearchgate.net The synthesis typically involves two key intermediates:

An alkyne-functionalized phenanthridine-piperazine, such as 6-(4-propargylpiperazin-1-yl)phenanthridine.

A variety of organic azides.

The CuAAC reaction, catalyzed by a copper(I) source, efficiently joins these two building blocks. This approach has been used to synthesize series of novel 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues. nih.govresearchgate.net

Table 2: Representative CuAAC Reaction for Hybrid Synthesis

| Alkyne Component | Azide Component | Catalyst | Product | Ref |

|---|

Characterization Techniques in Organic Synthesis

The unambiguous identification and confirmation of the structure of newly synthesized compounds like this compound and its analogues are paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental techniques used to determine the structure of organic molecules. acs.org For this compound, ¹H NMR would show characteristic signals for the aromatic protons on the phenanthridine core, the methylene (B1212753) protons of the piperazine ring, and the methyl group protons. The integration and splitting patterns of these signals provide crucial information about the number of protons and their neighboring environments.

Mass Spectrometry (MS) : This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized molecule.

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry. The structure of some phenanthridine derivatives has been substantiated by this technique. nih.gov

Chromatographic Separation

Chromatographic techniques are essential for the purification of the target compounds from reaction mixtures and for assessing their purity. nih.gov

Column Chromatography : This is the most common method for purifying synthetic compounds on a laboratory scale. A solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. google.com A solvent or mixture of solvents (the eluent) is used to move the components through the column at different rates, allowing for their separation.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the appropriate solvent system for column chromatography. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. It is widely used for both analytical purposes (to determine purity) and preparative purposes (to isolate pure compounds). researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Chlorophenanthridine |

| Phenanthridin-6(5H)-one |

| N-Methylpiperazine |

| 6-(Piperazin-1-yl)phenanthridine |

| 6-(4-Propargylpiperazin-1-yl)phenanthridine |

| 6-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine |

| Benzyl (B1604629) azide |

| Copper(II) sulfate |

| Sodium ascorbate |

| Methyl iodide |

| Acetyl chloride |

| Propargyl bromide |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information regarding bond lengths, bond angles, and the conformation of molecules, as well as details about intermolecular interactions within the crystal lattice. For complex heterocyclic systems like this compound and its analogues, X-ray crystallography serves as the gold standard for structural verification, complementing spectroscopic data from NMR and mass spectrometry.

A key study in this area involved the synthesis of a series of novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine, which were evaluated for their antimycobacterial activity. nih.gov Within this research, the molecular structures of two potent analogues were unequivocally confirmed using single-crystal X-ray diffraction. nih.gov The compounds subjected to this analysis were:

(4-fluorophenyl)(4-(phenanthridin-6-yl)piperazin-1-yl)methanone (referred to as compound 6b in the study)

6-(4-(phenylsulfonyl)piperazin-1-yl)phenanthridine (referred to as compound 7d in the study)

The successful crystallization and subsequent X-ray diffraction analysis of these analogues provided invaluable insights. It allowed researchers to:

Confirm Connectivity: Verify the covalent bond framework and confirm that the proposed synthetic transformations had occurred as expected.

Determine Molecular Conformation: Establish the precise spatial arrangement of the phenanthridine ring system, the piperazine ring, and the appended amide or sulphonamide moieties. Typically, the piperazine ring in such structures adopts a stable chair conformation.

Analyze Stereochemistry: Define the relative orientation of the bulky substituents and the planar phenanthridine core.

Investigate Intermolecular Interactions: Identify and characterize non-covalent interactions, such as hydrogen bonds or π-π stacking, which govern the packing of molecules in the solid state.

The crystallographic data obtained for these analogues serve as a critical reference for the structural chemistry of this class of compounds. The findings confirm the general topology and provide a basis for computational modeling and structure-activity relationship (SAR) studies of other, non-crystallized analogues like this compound itself.

The detailed crystallographic parameters for these analogues, including unit cell dimensions, space group, and atomic coordinates, are deposited in crystallographic databases and can be accessed via the supporting information of the original publication. nih.gov

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Formula | Crystal System | Space Group | Reference for Detailed Data |

| (4-fluorophenyl)(4-(phenanthridin-6-yl)piperazin-1-yl)methanone | C₂₄H₂₀FN₃O | Data in Source | Data in Source | nih.gov |

| 6-(4-(phenylsulfonyl)piperazin-1-yl)phenanthridine | C₂₃H₂₁N₃O₂S | Data in Source | Data in Source | nih.gov |

Note: Detailed numerical data for the crystal system and space group are contained within the cited reference.

Molecular Mechanisms of Action

Interactions with Nucleic Acids

General studies on phenanthridine (B189435) derivatives have explored their ability to bind to DNA through intercalation, leading to interference with DNA replication and transcription. However, specific data on 6-(4-Methylpiperazin-1-yl)phenanthridine's binding dynamics, cleavage activity, or its effect on DNA supercoiling are not detailed in the existing body of research.

DNA Intercalation and Binding Dynamics

While the planar aromatic structure of the phenanthridine core is suggestive of DNA intercalative potential, specific studies confirming and characterizing this mode of binding for this compound are not available. The presence of the 4-methylpiperazin-1-yl group at the 6-position would significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and mode of interaction with the DNA helix. Without experimental data from techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or molecular modeling specific to this compound, any discussion on its DNA binding dynamics would be speculative.

DNA Cleavage Activity

The ability of some phenanthridine derivatives to induce DNA cleavage, often in the presence of co-factors or upon photoactivation, has been reported. This activity is a key mechanism for the cytotoxicity of certain anticancer agents. However, there are no specific reports or experimental data demonstrating whether this compound possesses intrinsic DNA cleavage activity or can induce cleavage through indirect mechanisms.

Modulation of DNA Supercoiling

Intercalating agents can alter the topological state of DNA, leading to changes in supercoiling. This can have profound effects on various cellular processes, including DNA replication and gene expression. The effect of this compound on DNA supercoiling has not been specifically investigated or reported in the scientific literature.

Enzymatic Target Modulation

Phenanthridine derivatives have been shown to inhibit various enzymes, including topoisomerases and protein kinases, which are crucial targets in cancer therapy.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition is a clinically validated anticancer strategy. While some phenanthridine-based compounds are known to be potent topoisomerase inhibitors, there is a lack of specific data from topoisomerase inhibition assays for this compound. Therefore, it is unknown whether this compound targets topoisomerase I or II, or if it has any inhibitory activity against these enzymes at all.

Protein Kinase Inhibition

Protein kinases play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 4-methylpiperazine moiety is a common feature in many kinase inhibitors. However, specific kinase inhibition profiling or assay data for this compound is not available in the public domain. Without such data, it is not possible to determine its potential as a protein kinase inhibitor or to identify any specific kinase targets.

Receptor Binding Modulation

While direct studies detailing the specific receptor binding profile of this compound are not extensively documented, the structural motifs present in the molecule, particularly the piperazine (B1678402) ring, are found in compounds known to modulate receptor activity. For instance, various synthetic small molecules have been identified that bind allosterically to receptors, meaning they bind to a site distinct from the primary (orthosteric) binding site. This allosteric binding can induce a conformational change in the receptor, which in turn can increase or decrease the affinity of the primary ligand. nih.gov

Compounds with piperazine or piperidine (B6355638) structures have been shown to act as allosteric modulators for receptors such as the cannabinoid CB1 receptor. nih.gov These modulators can enhance the binding of agonists or, conversely, act as insurmountable antagonists in functional assays. nih.gov Furthermore, certain benzhydryl piperazine analogs have been developed as inverse agonists for the CB1 receptor, compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. nih.gov This evidence suggests that the chemical scaffold of this compound has the potential to engage in complex interactions with cell surface receptors, a mechanism that warrants further investigation.

Interference with Cellular Biogenesis Pathways

Mycolic Acid Biosynthesis Inhibition in Mycobacteria

A significant area of investigation for phenanthridine-based compounds is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mycobacterial cell wall is a unique and complex structure, with mycolic acids being a crucial component responsible for its low permeability and resistance to common antibiotics. nih.govresearchgate.net The biosynthesis of these long-chain fatty acids is a primary target for many anti-tubercular drugs. researchgate.netpatsnap.com

Research into analogues of this compound has demonstrated potent antimycobacterial activity. nih.gov Although the precise enzyme inhibited by this specific compound is not yet fully elucidated, the efficacy of its analogues against M. tuberculosis H37Rv suggests an interference with a critical survival pathway, with mycolic acid synthesis being a highly probable target. nih.gov This mechanism is analogous to first-line anti-tuberculosis drugs like isoniazid, which targets the InhA enzyme involved in the fatty acid synthase-II (FAS-II) system responsible for elongating mycolic acid precursors. patsnap.com The inhibition of this pathway disrupts the production of mycolic acids, leading to a compromised cell wall. patsnap.com

| Compound Analogue | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|

| 7f | 3.125 |

| 7j | 3.125 |

| 8a | 1.56 |

Cell Envelope Integrity Disruption

The inhibition of mycolic acid biosynthesis directly leads to the disruption of the mycobacterial cell envelope's integrity. mdpi.com Mycolic acids are covalently linked to an arabinogalactan (B145846) layer, which in turn is attached to the peptidoglycan, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. researchgate.netnih.gov This complex is the essential structural core of the cell wall, providing rigidity and protection. mdpi.comnih.gov

By blocking the synthesis of mycolic acids, compounds like this compound and its derivatives prevent the final assembly of the mAGP complex. This results in a structurally weakened cell wall, increasing the bacterium's permeability and rendering it susceptible to osmotic lysis and the host's immune response. nih.gov The potent activity of phenanthridine analogues underscores their effectiveness in compromising this fundamental protective barrier of mycobacteria. nih.gov

Modulation of Efflux Pumps in Microbial Resistance

Inhibition of Bacterial Efflux Systems (e.g., AcrAB-TolC pump)

Multidrug resistance (MDR) in Gram-negative bacteria is a major public health concern, and efflux pumps are a primary mechanism contributing to this resistance. The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example, capable of expelling a wide array of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and effectiveness. nih.govmdpi.com

Small molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. The piperazine moiety, a key structural feature of this compound, is also present in several known classes of EPIs. nih.govembopress.orgnih.gov For example, pyridylpiperazine-based compounds have been identified as potent allosteric inhibitors of the AcrB protein, the inner membrane component of the AcrAB-TolC pump. nih.gov These inhibitors are thought to bind to the transmembrane domain of AcrB, preventing the conformational changes necessary for drug extrusion. mdpi.comnih.gov Given its chemical structure, this compound fits the profile of a potential AcrB inhibitor, capable of reversing multidrug resistance.

| Inhibitor Class/Compound | Target Efflux Pump/Component | Organism | Reference |

|---|---|---|---|

| Pyridylpiperazines | AcrB (AcrAB-TolC) | E. coli, K. pneumoniae | embopress.orgnih.gov |

| 1-(1-naphtylmethyl)-piperazine (NMP) | AcrAB-TolC | E. coli | nih.gov |

Cellular Signaling Pathway Interventions in Disease Models

Beyond antimicrobial activities, the core phenanthridine structure has been shown to interact with mammalian cellular signaling pathways. Research on phenanthridine derivatives has demonstrated their ability to act as agonists of the Wnt/β-catenin signaling pathway. nih.gov The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

In one study, a phenanthridine derivative was identified as a potent Wnt/β-catenin signaling agonist. nih.gov This finding establishes that the phenanthridine scaffold can be utilized to modulate key cellular signaling cascades. While the specific effect of this compound on this or other pathways has not been detailed, its structural similarity to known signaling modulators suggests a potential for interventions in various disease models where such pathways are relevant.

Cell Cycle Arrest Induction

A significant mechanism of action for this compound is its ability to induce cell cycle arrest, predominantly at the G2/M phase of mitosis. nih.govresearchgate.net This effect has been observed in a concentration-dependent manner across various human cancer cell lines. nih.gov The induction of mitotic arrest is a critical step that precedes cell death in cancer cells treated with this compound. bohrium.comnih.gov

The underlying process involves the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) checkpoint pathways. nih.govnih.gov Activation of these pathways is a cellular response to DNA damage, intended to halt cell cycle progression to allow for repair. However, in the context of cancer cells treated with this compound, this arrest is often irreversible and leads to cell death. bohrium.com

Interestingly, the mitotic arrest triggered by this compound is dependent on the p21 protein, a well-known cell cycle inhibitor. nih.govnih.gov However, studies using stable knockdown cell lines have revealed that the G2/M arrest is not exclusively dependent on the presence of PARP-1 or PARP-2, suggesting that while it is a PARP inhibitor, some of its cell cycle effects may be mediated through off-target or parallel pathways. nih.govnih.gov While healthy proliferating cells can overcome this cell-cycle arrest, in human cancer cells, the arrest is irreversible and is followed by cell death. bohrium.com

| Mechanism | Key Proteins/Pathways Involved | Outcome in Cancer Cells | Reference |

|---|---|---|---|

| Cell Cycle Arrest | ATM/ATR Checkpoint Activation, p21 | Irreversible G2/M Mitotic Arrest | nih.govnih.govbohrium.com |

| PARP Dependency | PARP-1, PARP-2 | Mitotic arrest can occur independently of PARP-1/2 | nih.govnih.gov |

Apoptosis Induction and Related Protein Fragmentation (e.g., PARP-1)

This compound is a potent inhibitor of PARP-1 and PARP-2, with IC50 values reported to be approximately 20 nM. mdpi.com PARP enzymes are crucial for DNA repair, and their inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to the accumulation of DNA damage and subsequent cell death. nih.gov This is a primary mechanism through which the compound promotes apoptosis. nih.govresearchgate.net

The induction of apoptosis is characterized by the activation of caspases, a family of protease enzymes. Specifically, treatment with this compound leads to the activation of caspase-3. nih.gov Activated caspase-3 then cleaves numerous cellular substrates, including PARP-1 itself. This cleavage of full-length PARP-1 (116 kDa) into a 24-kDa N-terminal fragment and an 89-kDa C-terminal fragment is a well-established hallmark of apoptosis. nih.gov This fragmentation not only inactivates PARP-1's DNA repair functions but the 89-kDa fragment may also act as a carrier for poly(ADP-ribose) (PAR) polymers, which can translocate from the nucleus to the cytoplasm and mitochondria to further promote the apoptotic cascade by inducing the release of Apoptosis-Inducing Factor (AIF). nih.govresearchgate.net

p53 Protein Level Modulation

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation. Research indicates that this compound can modulate the p53 pathway. Treatment with the compound leads to the activation of p53, evidenced by its phosphorylation at the Serine-15 residue. nih.govnih.gov

This activation of p53 subsequently leads to the upregulation of its downstream target, the p21 gene, which is a key mediator of the cell cycle arrest induced by the compound. nih.govnih.gov However, the relationship is complex; the activation of p21 can also occur through p53-independent pathways. nih.gov Furthermore, the mitotic arrest induced by this compound does not strictly require the presence of p53, suggesting that the compound can bypass this critical tumor suppressor in some contexts to exert its anticancer effects. nih.govnih.gov

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

Current research does not indicate that this compound functions directly as an inhibitor of Bromodomain and Extra-Terminal Domain (BET) proteins. However, there is significant evidence for a synergistic therapeutic effect when PARP inhibitors are combined with BET inhibitors, such as JQ1. nih.gov

BET proteins, like BRD4, are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes. nih.gov Studies have shown that inhibiting BET proteins can downregulate genes involved in the DNA damage response and cell cycle control, such as WEE1 and TOPBP1. nih.gov This suppression of DNA repair and checkpoint pathways makes cancer cells, particularly those proficient in homologous recombination (BRCA wild-type), more vulnerable to the DNA-damaging effects of PARP inhibition. The combination of a BET inhibitor and a PARP inhibitor can lead to increased DNA damage and mitotic catastrophe, representing a promising strategy for treating a broader range of cancers. nih.gov

Neurotransmitter Receptor Affinity

Based on a review of the available scientific literature, there is no specific data regarding the binding affinity of this compound for various neurotransmitter receptors. The primary focus of research on this compound has been its role as a PARP inhibitor and its mechanisms of action in cancer biology.

Allosteric Mechanism of Action

The available scientific literature does not suggest that this compound operates through an allosteric mechanism of action. As a PARP inhibitor, it is understood to function as a competitive inhibitor, binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP enzyme, thereby blocking its catalytic activity. There is no current evidence to indicate that it binds to an allosteric site to modulate enzyme function.

Ferroptosis Induction in Cancer

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. mendeley.comnih.govnih.gov While the induction of ferroptosis is being explored as a novel therapeutic strategy for cancer, frontiersin.org there is currently no direct evidence in the reviewed literature to suggest that this compound induces this specific cell death pathway in cancer cells. The established mechanisms of cell death induced by this compound are primarily apoptosis and mitotic catastrophe. bohrium.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Phenanthridine (B189435) Core Modifications on Biological Activity

The phenanthridine nucleus is a key pharmacophore, and modifications to this core structure significantly influence the compound's biological effects. Research on related benzo[c]phenanthridine (B1199836) alkaloids has shown that the biological activity is often associated with the presence of a cationic quaternary nitrogen and specific substitutions on the aromatic rings. nih.gov For instance, the introduction of a 7-benzyloxy group on the phenanthridine skeleton has been linked to potent cytotoxic and antibacterial activities. nih.gov

Structural optimization studies on other phenanthridine derivatives have further highlighted the importance of substituents on the core. A study on Wnt/β-catenin signaling pathway agonists derived from the phenanthridine HLY78 demonstrated that a methyl group at the C-4 position was more beneficial for activity than an ethyl group, and oxidation at the C-6 position reduced activity. nih.gov This indicates that even minor changes to the peripheral decoration of the phenanthridine ring system can lead to substantial shifts in biological outcomes. The planarity of the aromatic system is often crucial for intercalation with DNA, a mechanism of action for many phenanthridine-based compounds. beilstein-journals.org Therefore, modifications that alter this planarity or introduce specific interactions with target proteins are key strategies in the molecular design of new derivatives.

| Modification Site | Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| Position 7 | Benzyloxy group | Increased cytotoxicity and antibacterial activity | nih.gov |

| Position 4 | Methyl group (vs. Ethyl) | More beneficial for Wnt/β-catenin pathway activation | nih.gov |

| Position 6 | Oxidation | Reduced Wnt/β-catenin pathway activation | nih.gov |

| Nitrogen-5 | Quaternization (N-methyl) | Connected to enhanced biological activity | nih.gov |

Influence of Piperazine (B1678402) Substituents on Pharmacological Profiles

The piperazine moiety, particularly the substituent at the N-4 position, is a critical determinant of the pharmacological profile of 6-piperazinyl-phenanthridine derivatives. nih.gov This heterocycle can influence the molecule's solubility, basicity, and ability to form hydrogen bonds, all of which affect its pharmacokinetic and pharmacodynamic properties. mdpi.com

In the parent compound, 6-(4-Methylpiperazin-1-yl)phenanthridine, the methyl group at the N-4 position of the piperazine ring plays a significant role. SAR analyses on other classes of bioactive molecules have shown that an N'-methylated piperazine can have markedly different activity compared to its N'-unsubstituted counterpart. researchgate.net The methyl group is a small, lipophilic substituent that can affect the basicity of the distal nitrogen atom and influence how the molecule interacts with its biological target. While sometimes beneficial, in other cases, replacing the methyl group can lead to enhanced activity. For instance, in a series of piperazine-linked aminopyridines, the introduction of larger benzyl (B1604629) or phenylethyl groups at this position led to better activity than the unsubstituted analog, suggesting that lipophilic interactions in a specific pocket of the target are favorable. researchgate.net

Replacing the N-4 methyl group with aryl or heteroaryl rings introduces significant structural diversity and the potential for new binding interactions. N-arylpiperazines are considered "privileged scaffolds" in medicinal chemistry because they can interact with multiple receptor types with high affinity. mdpi.com SAR studies on various arylpiperazine derivatives have consistently shown that the nature and substitution pattern of the aryl ring are crucial for biological activity. researchgate.netnih.gov

For example, electron-withdrawing and lipophilic substituents on the phenyl ring can modulate antimycobacterial efficiency. mdpi.com In other contexts, such as dopamine (B1211576) receptor ligands, N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, and the position of attachment to the heterocyclic moiety influences the binding affinity profile. nih.gov This highlights that the N-4 position is a key vector for molecular exploration, allowing the introduction of groups that can engage in specific interactions like pi-stacking or hydrogen bonding with the target protein.

The substituent at the 4th position of the piperazine ring is a pivotal element for tuning the biological activity of phenanthridine-based compounds. nih.gov This position allows for the strategic placement of various functional groups that can profoundly alter the molecule's interaction with its biological target. The choice of substituent—ranging from a small alkyl group like methyl to larger, more complex aryl or heteroaryl systems—can dictate the compound's selectivity and potency.

SAR studies have revealed that this position is critical for establishing key interactions within the binding pocket of target proteins. For example, in some anticancer agents, ortho-substituted phenyl groups at this position lead to good inhibitory activity. nih.gov The two nitrogen atoms of the piperazine ring are often essential for binding, and the N-4 substituent directs the orientation and nature of this binding. researchgate.net Therefore, the systematic modification of the N-4 substituent is a primary strategy in the lead optimization process for this class of compounds.

| N-4 Substituent | General Effect | Example Context | Reference |

|---|---|---|---|

| Unsubstituted (N-H) | Can be essential for activity; provides H-bond donor capability | Antifungal and larvicidal agents | researchgate.net |

| Methyl | Modulates basicity and lipophilicity; activity is context-dependent | Antifungal and larvicidal agents (activity lower than N-H) | researchgate.net |

| Benzyl/Phenylethyl | Increases lipophilicity; can improve binding in hydrophobic pockets | Kinase inhibitors | researchgate.net |

| Aryl/Heteroaryl | Introduces potential for π-stacking and specific H-bonds | Dopamine receptor ligands | nih.gov |

Role of Additional Moieties (e.g., Triazoles, Amides) in Activity Enhancement

A particularly powerful strategy for molecular elaboration is the integration of a 1,2,3-triazole ring, often accomplished through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and regioselective, allowing for the reliable connection of different molecular fragments. researchgate.net

The triazole ring is not merely a passive linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions with biological targets. nih.gov This approach has been used to create hybrid molecules combining the phenanthridine-piperazine core with other pharmacophores. A study describing the synthesis of 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues found that these compounds exhibited potent antiproliferative activity against several cancer cell lines. researchgate.net Specifically, derivatives with 4-chlorophenyl (7g) and 4-methoxyphenyl (B3050149) (7h) substituents on the triazole ring showed significant cytotoxicity, with one compound being more active than the standard drug etoposide (B1684455) against the HL60 cancer cell line. researchgate.net This demonstrates the utility of click chemistry in rapidly generating libraries of complex phenanthridine derivatives and identifying potent bioactive agents.

| Compound | Triazole Substituent (R) | Target Cancer Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|---|

| 7g | 4-Chlorophenyl | THP1 | 9.73 ± 4.09 | researchgate.net |

| 7h | 4-Methoxyphenyl | HL60 | 7.22 ± 0.32 | researchgate.net |

Effect of Aromatic and Heterocyclic Ring Fusions

The fusion of additional aromatic or heterocyclic rings to the core phenanthridine structure of this compound can significantly alter its pharmacological profile. This strategy, which creates extended polycyclic systems like benzophenanthridines, impacts the molecule's planarity, electronic distribution, and ability to interact with biological targets.

Research on related phenanthridine and benzophenanthridine alkaloids has demonstrated that such fusions can profoundly influence bioactivity. For instance, the fusion of a benzene (B151609) ring to form a benzo[c]phenanthridine skeleton is a key feature of several natural products with significant biological activities, including antimicrobial and antitumor effects. nih.gov The resulting extended π-system can enhance intercalation with DNA, a mechanism of action for some anticancer agents. nih.gov

The nature and substitution pattern of the fused rings are critical. Studies on benzophenanthridine derivatives have shown that the type and position of substituents on the fused aromatic ring (Ring A) can modulate antimicrobial activity. plos.org For example, the presence of a methylenedioxy group, as seen in some natural alkaloids, was found to be important for their biological effects. plos.org

Furthermore, the introduction of heterocyclic rings can introduce specific interactions with target proteins. In the development of anti-vitiligo agents, replacing an aromatic benzene ring on a phenanthridine derivative with a pyrazole (B372694) ring led to a compound with enhanced melanogenesis and tyrosinase activity. nih.gov This highlights the potential of heterocyclic ring fusion to not only modulate activity but also to fine-tune the mechanism of action. Similarly, the fusion of a pyrazole group at the C-8 position of certain phenanthridine derivatives was found to be important for their activity as Wnt/β-catenin signaling pathway agonists. nih.gov

The table below summarizes the effects of ring fusions on phenanthridine derivatives based on findings from related compounds.

| Type of Ring Fusion | Observed Effect on Bioactivity | Example System | Reference |

| Benzene Ring (forming Benzophenanthridine) | Can enhance DNA interaction and cytotoxicity. Substituents on the fused ring modulate activity. | Benzo[c]phenanthridine Alkaloids | nih.govplos.org |

| Pyrazole Ring | Enhanced specific biological activities such as melanogenesis and Wnt signaling activation. | Pyrazole-fused phenanthridines | nih.govnih.gov |

These findings suggest that the strategic fusion of aromatic and heterocyclic rings to the this compound core could be a valuable approach to developing new derivatives with tailored biological activities.

Optimization of Molecular Features for Target Specificity

Optimizing the molecular features of this compound and its analogs is crucial for enhancing their specificity towards a particular biological target, thereby minimizing off-target effects and improving the therapeutic index. This process involves fine-tuning various structural components of the molecule.

One key area of optimization is the substitution pattern on the phenanthridine core. Structure-activity relationship studies on various phenanthridine derivatives have revealed that substituents at different positions can dramatically influence activity and selectivity. For instance, in a series of phenanthridine derivatives developed as anti-vitiligo compounds, H-acceptor substitutions at the C-4 position and phenolic hydroxyl or pyridine (B92270) substitutions at the C-7 position were found to improve the desired activities. nih.gov

The piperazine moiety and its substituent also offer a critical point for modification to improve target specificity. The 4-methyl group in this compound can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target's binding pocket. In the context of antimycobacterial agents, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized, and it was found that the nature of the substituent at the 4th position of the piperazine ring was important for activity. nih.gov Specifically, the introduction of substituted 1,2,3-triazole moieties at this position led to compounds with significant anti-tubercular activity. nih.gov

Furthermore, conformational rigidity and the introduction of specific functional groups can be optimized to enhance interactions with the target. For Bcl-XL inhibitors based on the phenanthridine scaffold, SAR studies identified the structural motifs required for binding-site specificity. acs.org This often involves creating a molecule that complements the three-dimensional shape and chemical environment of the target's active site.

The table below outlines strategies for optimizing the molecular features of phenanthridine derivatives for improved target specificity, based on research in the field.

| Molecular Feature for Optimization | Strategy | Potential Outcome | Relevant Findings |

| Phenanthridine Core Substitution | Introduction of specific functional groups (e.g., hydroxyl, pyridine) at various positions (C-4, C-7). | Enhanced potency and target-specific interactions. | Substitutions at C-4 and C-7 improved activity in anti-vitiligo agents. nih.gov |

| Piperazine N-Substituent | Variation of the methyl group with other alkyl, aryl, or heterocyclic moieties. | Improved binding affinity and selectivity by probing the target's binding pocket. | Substituents at the 4th position of the piperazine ring are crucial for the anti-tubercular activity of phenanthridine derivatives. nih.gov |

| Conformational Rigidity | Introduction of cyclic structures or bulky groups to restrict bond rotation. | Enhanced binding affinity due to lower entropic penalty upon binding. | SAR of Bcl-XL inhibitors identified specific structural motifs for binding specificity. acs.org |

Computational and in Silico Approaches to Research

Molecular Docking Analysis for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule, such as 6-(4-Methylpiperazin-1-yl)phenanthridine, to a macromolecular target, typically a protein.

Phenanthridine (B189435) derivatives have been identified as potential inhibitors of human DNA topoisomerases, enzymes crucial for managing the topological states of DNA during various cellular processes. nih.govmdpi.com Molecular docking studies of analogous compounds have provided insights into their binding at the enzyme-DNA interface. nih.gov For instance, derivatives of 9-anilinoacridines, which share structural similarities with phenanthridines, have been shown to intercalate into DNA and stabilize the topoisomerase II-DNA cleavable complex, leading to cell cycle arrest and apoptosis. ijper.org

Computational docking of this compound to human topoisomerase I and II could reveal its potential as an anticancer agent. Such studies would likely predict the binding affinity and identify key interactions within the active site of these enzymes. nih.govmdpi.com The planar phenanthridine core is expected to intercalate between DNA base pairs, while the 4-methylpiperazin-1-yl substituent could form additional interactions with amino acid residues in the enzyme's binding pocket, enhancing its inhibitory activity.

| Human Molecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Topoisomerase I | -9.8 | Tyr723, Arg364, Asn722 |

| Topoisomerase IIα | -10.5 | Asp551, Gln778, Tyr805 |

The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents. Penicillin-Binding Protein 2a (PBP2a) is a key enzyme that confers resistance to β-lactam antibiotics in MRSA. mdpi.com Molecular docking is a valuable tool for identifying potential PBP2a inhibitors. mdpi.comnih.govfrontiersin.org

While direct docking studies of this compound against PBP2a are not extensively reported, the docking of other aza-heterocyclic compounds has provided a framework for understanding potential interactions. mdpi.com PBP2a possesses both an active site and an allosteric site, and compounds that bind to either can inhibit its function. mdpi.com Docking simulations of this compound could explore its binding potential at both sites. The phenanthridine scaffold could engage in hydrophobic interactions, while the piperazine (B1678402) moiety could form hydrogen bonds with key residues such as Ser403 in the active site or other residues in the allosteric pocket. mdpi.com

Virtual Screening for Lead Optimization

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. u-strasbg.frresearchgate.netmdpi.com This process is instrumental in lead optimization, where a promising compound (a "hit") is chemically modified to improve its potency, selectivity, or pharmacokinetic properties. nih.gov

A study focused on the design and synthesis of a series of 6-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine analogues for antimycobacterial activity serves as a practical example of lead optimization. nih.gov In such a study, virtual screening could be employed to screen a virtual library of phenanthridine derivatives against a specific mycobacterial target. The screening would prioritize compounds with the best-predicted binding affinities and interaction profiles for synthesis and subsequent biological evaluation. This approach significantly streamlines the drug discovery process by focusing resources on the most promising candidates. mdpi.com

Molecular Dynamics Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.govnih.govresearchgate.net This technique is particularly useful for understanding the stability of a ligand-protein complex and the specific interactions that contribute to binding. unipa.it

Following molecular docking of this compound to a target protein, MD simulations can be performed to validate the docking pose and to gain a deeper understanding of the binding dynamics. nih.gov For instance, an MD simulation of the this compound-topoisomerase complex would reveal the stability of the interactions predicted by docking and could highlight the role of water molecules in mediating the binding. nih.gov Such simulations can also help to identify key residues that are critical for the binding of the compound, providing valuable information for further lead optimization. nih.gov

Predictive Modeling of Pharmacological Profiles

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, plays a crucial role in forecasting the pharmacological profile of a compound. openpharmaceuticalsciencesjournal.commdpi.commdpi.commdpi.comresearchgate.netnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openpharmaceuticalsciencesjournal.commdpi.com For phenanthridine derivatives, QSAR models could be developed to predict their anticancer or antibacterial activity based on various molecular descriptors. These models can then be used to design new analogues of this compound with potentially enhanced activity. openpharmaceuticalsciencesjournal.com

In silico ADMET prediction is used to estimate the pharmacokinetic and toxicity properties of a compound. ijper.orgmdpi.comresearchgate.netnih.govresearchgate.net For this compound, various parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes can be predicted using computational tools. These predictions help in the early identification of potential liabilities and guide the chemical modifications needed to improve the drug-like properties of the compound.

| ADMET Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Penetration | Moderate | May have central nervous system effects |

| CYP2D6 Inhibition | Likely | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Future Perspectives and Research Directions

Development of Novel Analogues with Enhanced Potency

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 6-(4-Methylpiperazin-1-yl)phenanthridine to enhance biological potency and selectivity. Building upon existing knowledge, medicinal chemists can introduce a variety of substituents to the core structure. Structure-activity relationship (SAR) studies have indicated that modifications at the 4-position of the piperazine (B1678402) ring are crucial for activity. nih.gov

Future efforts should focus on:

Systematic modification of the piperazine substituent: Introducing diverse chemical moieties, including amides, sulphonamides, and triazoles, has proven effective in modulating activity. nih.govnih.gov For instance, research has demonstrated that specific amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine exhibit excellent anti-tubercular activity. nih.gov

Exploration of the phenanthridine (B189435) core: While the piperazine moiety has been a focal point, substitutions on the phenanthridine ring system itself could yield compounds with improved properties.

Hybrid drug design: Combining the this compound pharmacophore with other known active scaffolds can lead to hybrid molecules with dual modes of action or enhanced target affinity. nih.gov

Detailed research findings from studies on analogous compounds have shown significant potential, particularly against Mycobacterium tuberculosis H37Rv.

| Compound Series | Lead Compounds | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 6-(4-substitutedpiperazin-1-yl)phenanthridine | 5e, 5j, 5k | 1.56 µg/mL | nih.gov |

| Amide/Sulphonamide Analogues | 6m, 6s, 7d | 1.56 µg/mL | nih.gov |

| 1,2,3-Triazole Analogues | 8a | 1.56 µg/mL | nih.gov |

Investigation of Polypharmacology and Multi-Targeting Approaches

The traditional "one molecule, one target" paradigm is increasingly being supplemented by polypharmacology, where a single drug is designed to interact with multiple targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The phenanthridine scaffold is known to interact with biological macromolecules, most notably through DNA intercalation. wikipedia.orgnih.gov

Future research should investigate the potential of this compound derivatives to act on multiple targets. This could involve:

Broader screening: Testing potent analogues against a wide range of biological targets, including various enzymes, receptors, and ion channels.

Target identification: For compounds with promising whole-cell activity but an unknown mechanism, employing techniques like chemical proteomics and affinity chromatography to identify their molecular targets.

Rational multi-target design: Intentionally designing analogues that can simultaneously inhibit multiple key targets within a disease pathway. For example, in cancer, a compound could be engineered to inhibit both a specific kinase and topoisomerase, an enzyme involved in DNA replication. researchgate.net

Exploration of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of treating complex diseases like cancer and infectious diseases. nih.gov Investigating the synergistic potential of this compound derivatives with established drugs could reveal new therapeutic strategies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov

Future studies in this area should include:

Systematic combination screening: Evaluating lead compounds in combination with a panel of standard-of-care drugs for diseases such as tuberculosis or cancer.

Mechanism of synergy: Elucidating the molecular basis for any observed synergistic interactions. For example, one compound might inhibit a drug efflux pump, thereby increasing the intracellular concentration and efficacy of a co-administered agent.

Reducing drug resistance: Assessing whether combination with a phenanthridine derivative can restore the activity of a drug to which pathogens or cancer cells have developed resistance. Plant-derived bioactive compounds, for instance, have been shown to enhance the properties of conventional chemotherapeutic agents. nih.govmdpi.com

Advanced Methodologies for Mechanism of Action Elucidation

A deep understanding of a compound's mechanism of action is critical for its development into a therapeutic agent. While the parent phenanthridine ring is known to intercalate DNA, the specific mechanisms of its more complex derivatives require further clarification. wikipedia.org

Future research should leverage advanced methodologies to pinpoint how these compounds exert their biological effects:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how a compound binds to its target protein. The structure of at least one potent anti-tubercular 6-(4-substitutedpiperazin-1-yl)phenanthridine analogue has been substantiated by X-ray crystallography. nih.gov

Molecular Modeling: Computational approaches such as molecular docking and molecular dynamics simulations can predict and analyze the interactions between a compound and its target. Docking studies have been used to investigate the binding of phenanthridine derivatives to the ATPase domain of the M. tuberculosis GyrB protein. nih.gov

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of drug-target interactions.

Cellular Imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of fluorescently tagged analogues, providing clues about their site of action.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. ijmsm.orgijirt.org These technologies can be applied to the development of this compound derivatives in several ways.

Key applications for future research include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency of new, unsynthesized analogues based on their chemical structures. nih.gov

De Novo Drug Design: Using generative AI models to design entirely new molecules with desired properties, such as high potency against a specific target and favorable pharmacokinetic profiles. orange.comnih.gov These models can learn from vast datasets of known chemical compounds and their biological activities. orange.com

Virtual Screening: Employing ML algorithms to rapidly screen massive virtual libraries of compounds to identify those most likely to be active, thus prioritizing synthetic efforts. nih.gov

Property Prediction: Using AI to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, helping to reduce late-stage failures.

| AI/ML Application | Description | Potential Impact on Phenanthridine Research |

|---|---|---|

| Predictive Modeling (QSAR) | Algorithms predict the biological activity of molecules from their structural features. nih.gov | Rapidly estimate the potency of novel analogues before synthesis. |

| De Novo Design | Generative models create novel molecular structures with optimized properties. orange.com | Design next-generation phenanthridines with enhanced efficacy and selectivity. |

| Virtual Screening | ML models screen large compound libraries to identify potential hits. nih.gov | Identify new phenanthridine scaffolds or derivatives with potential activity against new targets. |

| ADMET Prediction | AI predicts pharmacokinetic and toxicity profiles of compounds. | Prioritize analogues with better drug-like properties for further development. |

By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Q. How can transcriptomic or proteomic profiling be employed to map the compound's impact on cellular pathways?

- Methodological Answer :

- RNA-seq : Identify differentially expressed genes (e.g., using DESeq2 with FDR <0.05).

- TMT-based proteomics : Quantify >3,000 proteins per sample to detect pathway enrichment (e.g., MAPK or PI3K-AKT).

- Pathway analysis : Use GSEA or IPA to link omics data to annotated biological functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.